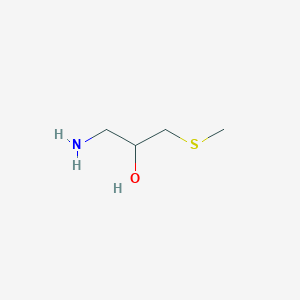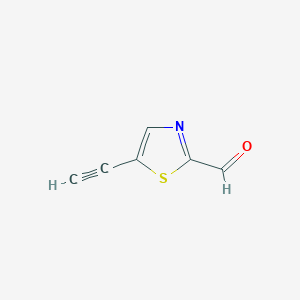
5-Ethynylthiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynylthiazole-2-carbaldehyde: is a heterocyclic organic compound that contains a thiazole ring substituted with an ethynyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of 5-Ethynylthiazole-2-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynylthiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-Ethynylthiazole-2-carboxylic acid.
Reduction: 5-Ethynylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethynylthiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Ethynylthiazole-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the thiazole ring can enhance binding affinity through π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Thiazole-2-carbaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Methylthiazole-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and biological activity.
5-Phenylthiazole-2-carbaldehyde: Contains a phenyl group, which significantly alters its chemical and biological properties.
Uniqueness: 5-Ethynylthiazole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Eigenschaften
Molekularformel |
C6H3NOS |
|---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
5-ethynyl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-5-3-7-6(4-8)9-5/h1,3-4H |
InChI-Schlüssel |
AWNAKTOGLSWKCY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



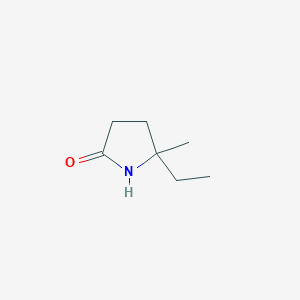

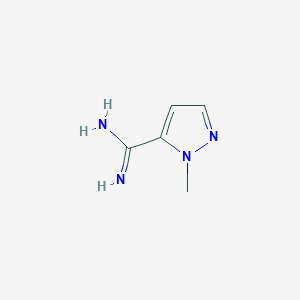
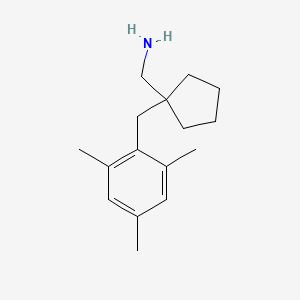
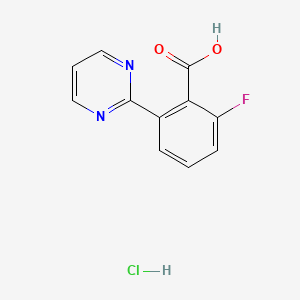
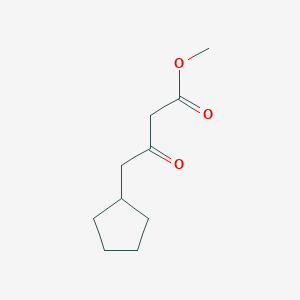
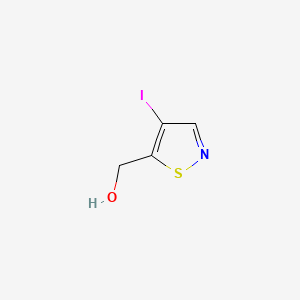

![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
